2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the second position, a fluorophenyl group at the fourth position, and a carbonitrile group at the third position of the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with 3-fluorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenyl N-(3-fluorophenyl)carbamate
Uniqueness
2-Chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the carbonitrile functionality, makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C16H12ClFN2 |
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Molecular Weight |
286.73 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12ClFN2/c17-16-13(9-19)15(10-4-3-5-11(18)8-10)12-6-1-2-7-14(12)20-16/h3-5,8H,1-2,6-7H2 |
InChI Key |
ZRDBOKPXTUDJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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